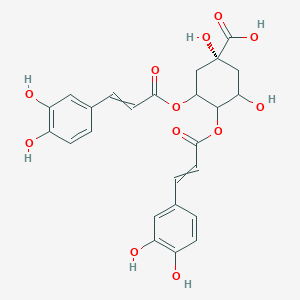

Isochlorogenic acid C

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Isochlorogenic acid C, also known as 4,5-dicaffeoylquinic acid, is a naturally occurring polyphenolic compound. It is found in various plants, including green coffee beans, artichokes, and certain traditional Chinese medicinal herbs. This compound is known for its potent antioxidant, anti-inflammatory, and antimicrobial properties, making it a subject of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Isochlorogenic acid C can be synthesized through esterification reactions involving caffeic acid and quinic acid. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete esterification. The reaction mixture is then purified using chromatographic techniques to isolate the desired product .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources. Plants like Lonicera japonica (honeysuckle) are rich in this compound. The extraction process includes:

Extraction: Using solvents like ethanol or methanol to extract the compound from plant material.

Purification: Employing techniques such as macroporous resin adsorption and preparative chromatography to purify the compound.

Analyse Chemischer Reaktionen

Types of Reactions: Isochlorogenic acid C undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are reactive intermediates in many biological processes.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly at the ester linkage.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted caffeoylquinic acids.

Wissenschaftliche Forschungsanwendungen

Isochlorogenic acid C has a wide range of applications in scientific research:

Chemistry: Used as a standard for the quantification of polyphenolic compounds in plant extracts.

Biology: Studied for its role in modulating oxidative stress and inflammation in biological systems.

Medicine: Investigated for its potential therapeutic effects in treating hyperlipidemia, atherosclerosis, and viral infections.

Industry: Utilized in the development of natural antioxidants for food preservation and cosmetic formulations.

Wirkmechanismus

Isochlorogenic acid C is part of a family of compounds known as dicaffeoylquinic acids. Similar compounds include:

- Isochlorogenic acid A (3,5-dicaffeoylquinic acid)

- Isochlorogenic acid B (3,4-dicaffeoylquinic acid)

- Chlorogenic acid (5-caffeoylquinic acid)

Uniqueness: this compound is unique due to its specific esterification pattern, which confers distinct biological activities compared to its analogs. For instance, it has been shown to have superior antioxidant and anti-inflammatory properties compared to isochlorogenic acid A and B .

Vergleich Mit ähnlichen Verbindungen

- Isochlorogenic acid A

- Isochlorogenic acid B

- Chlorogenic acid

Eigenschaften

Molekularformel |

C25H24O12 |

|---|---|

Molekulargewicht |

516.4 g/mol |

IUPAC-Name |

(1R)-3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/t19?,20?,23?,25-/m1/s1 |

InChI-Schlüssel |

UFCLZKMFXSILNL-HNVAYXLOSA-N |

Isomerische SMILES |

C1C(C(C(C[C@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

Kanonische SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-(5-chlorofuran-2-yl)methanone](/img/structure/B10779450.png)

![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B10779481.png)

![(2E)-2-[(2E,4E,6E)-7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B10779485.png)

![2-[[5-chloro-2-(4-piperazin-1-ylanilino)pyrimidin-4-yl]amino]-N-methylbenzamide;hydrochloride](/img/structure/B10779493.png)

![6-[2-[(E,3E)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B10779505.png)

![6-[2-[3-(3-Ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]hexanoate](/img/structure/B10779516.png)

![2-[4-(2-aminobutylamino)pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol;dihydrochloride](/img/structure/B10779528.png)

![5-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazole-4-carboxamide;phosphoric acid](/img/structure/B10779539.png)

![6-(2-(3-(3-Ethylbenzo[d]oxazol-3-ium-2-yl)allylidene)benzo[d]oxazol-3(2H)-yl)hexanoate](/img/structure/B10779540.png)